3-(3-Hydroxypropoxy)propyl 2-methylbenzoate is an organic compound with the chemical formula C14H20O4 and a molecular weight of 252.31 g/mol. It is classified as an ester, specifically derived from the esterification of 2-methylbenzoic acid and 3-(3-hydroxypropoxy)propanol. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is synthesized from readily available precursors: 2-methylbenzoic acid and 3-(3-hydroxypropoxy)propanol. The synthesis typically employs acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process under reflux conditions. This compound falls under the broader category of benzoate esters, which are characterized by the presence of a benzoate moiety linked to an alcohol component.
The synthesis of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing advanced purification techniques like chromatography to ensure product quality.
The molecular structure of 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate can be represented by its IUPAC name and various structural formulas:
The structure features a benzoate group connected to a propyl chain that includes a hydroxypropoxy substituent, which provides potential for hydrogen bonding interactions.
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate can participate in several chemical reactions:
These reactions illustrate the versatility of this compound in synthetic organic chemistry, allowing for further functionalization and derivatization.
The mechanism of action for 3-(3-Hydroxypropoxy)propyl 2-methylbenzoate involves its interaction with biological molecules. The hydroxypropoxy group can form hydrogen bonds with various biological targets, potentially influencing their structural conformation and function. Additionally, the ester moiety may undergo hydrolysis in biological systems, releasing active components that contribute to its therapeutic effects.
Property | Value |
---|---|
CAS Number | 674799-32-7 |
Molecular Formula | C14H20O4 |
Molecular Weight | 252.31 g/mol |
IUPAC Name | 3-(3-hydroxypropoxy)propyl 2-methylbenzoate |
InChI | InChI=1S/C14H20O4/c1-12-6-2-3-7-13(12)14(16)18-11-5-10-17-9-4-8-15/h2-3,6-7,15H,4-5,8-11H2,1H3 |
InChI Key | PVKOGVPIKWHKSR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C(=O)OCCCOCCCO |
These properties indicate that the compound is a relatively stable ester with potential solubility in organic solvents due to its hydrophobic aromatic component.
3-(3-Hydroxypropoxy)propyl 2-methylbenzoate has several notable applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1